Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (+-)-

Description

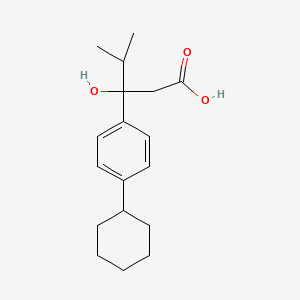

Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)-, is a structurally complex derivative of hydrocinnamic acid. Its core structure includes a hydrocinnamic acid backbone (a phenylpropanoic acid) with a cyclohexyl substituent at the para position of the phenyl ring and additional hydroxyl and isopropyl groups at the beta carbon of the propanoic acid chain.

Properties

CAS No. |

95711-60-7 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-(4-cyclohexylphenyl)-3-hydroxy-4-methylpentanoic acid |

InChI |

InChI=1S/C18H26O3/c1-13(2)18(21,12-17(19)20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14,21H,3-7,12H2,1-2H3,(H,19,20) |

InChI Key |

YKKFKTBNGFGSDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)O)(C1=CC=C(C=C1)C2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation and Oxidation Approach

A widely documented method involves the hydrogenation of cinnamic acid or cinnamaldehyde to produce hydrocinnamic acid derivatives. The process includes:

- Starting Material: Cinnamic acid or cinnamaldehyde.

- Catalyst: Raney nickel or palladium-based catalysts.

- Reaction Conditions: Hydrogenation under mild temperature (around 30°C to 90°C) and pressure conditions.

- Oxidation: The hydrogenation product mixture, containing hydrocinnamaldehyde and hydrocinnamic alcohol, is oxidized using nitric acid or molecular oxygen to yield hydrocinnamic acid.

- Advantages: This method allows the use of less expensive starting materials like cinnamaldehyde instead of cinnamic acid, improving cost-efficiency and yield.

- Challenges: Purification is required to remove incomplete oxidation products, but the process can avoid overoxidation to phenylacetic or benzoic acids.

This method yields hydrocinnamic acid with high purity and avoids extensive purification steps due to complete oxidation of intermediates.

Hydrazine Hydrate Reduction Method with Raney Nickel Catalyst

Another effective industrially scalable method involves the reduction of cinnamic acid (styracin) using hydrazine hydrate in the presence of Raney nickel catalyst:

- Step A: Dissolve cinnamic acid in sodium hydroxide solution, heat to 80–90°C until clear.

- Step B: Add Raney nickel catalyst (2–5% by weight relative to cinnamic acid).

- Step C: Slowly add 80% hydrazine hydrate dropwise over 2–3 hours while maintaining temperature at 80–90°C.

- Step D: Continue reaction until air bubbles disappear, indicating completion.

- Step E: Filter to recover catalyst for reuse.

- Step F: Acidify the filtrate with 10% sulfuric acid to precipitate hydrocinnamic acid.

- Step G: Cool to crystallize and filter to obtain the product.

| Embodiment | Cinnamic Acid (g/mol) | NaOH Concentration (mol/L) | Raney Nickel (%) | Hydrazine Hydrate (g/mol) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 14.8 (0.1 mol) | 2.0 | 2.0 | 13.8 (0.22 mol) | 80 | 91.1 | 98.1 |

| 2 | 29.6 (0.2 mol) | 2.0 | 2.0 | 30.0 (0.48 mol) | 90 | 91.8 | 98.3 |

| 3 | 44.5 (0.3 mol) | 2.0 | 2.9 | 48.8 (0.78 mol) | 85 | 92.6 | 98.6 |

This method has several advantages:

- High yield (>91%).

- High purity (>98%).

- Catalyst and hydrazine hydrate recycling.

- Mild reaction conditions.

- Low environmental impact.

- Cost-effective and suitable for industrial scale production.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The hydrazine hydrate method allows precise control of reaction rates by slow addition, preventing side reactions.

- Raney nickel catalyst shows excellent stability and recyclability.

- Acidification step with sulfuric acid is critical for efficient crystallization and product isolation.

- Temperature control between 80–90°C optimizes reaction kinetics and yield.

- Excess hydrazine hydrate can be reclaimed using oxalic acid treatment, improving cost-efficiency and environmental safety.

- The method avoids the use of expensive palladium catalysts and high-pressure hydrogenation equipment, making it accessible for large-scale synthesis.

Chemical Reactions Analysis

2.1. Hydroxyl Group

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under mild acidic conditions .

-

Oxidation : Resists oxidation due to steric hindrance from the β-isopropyl group, though stronger oxidants (e.g., CrO₃) may degrade the cyclohexyl ring .

2.2. Carboxylic Acid

-

Halogenation : Forms acyl chlorides with SOCl₂ or PCl₅, though reaction rates are slower compared to unsubstituted hydrocinnamic acids .

-

Decarboxylation : Requires harsh thermal conditions (>200°C) due to stabilization by the β-hydroxy group .

Table 2: Comparative Reactivity of Hydrocinnamic Acid Derivatives

| Derivative | Halogenation Yield (%) | Decarboxylation Threshold (°C) |

|---|---|---|

| Parent hydrocinnamic acid | 85–90 | 180 |

| p-Cyclohexyl-β-hydroxy-β-isopropyl | 45–50 | >200 |

| m-Chloro derivative | 78–82 | 190 |

Biological Activity and Structural Insights

-

Antioxidant Activity : The β-hydroxy group enhances radical scavenging, while the cyclohexyl moiety improves lipid membrane penetration .

-

Structure-Activity Relationship (SAR) :

Derivatization Pathways

-

Acyl Chloride Formation : Reacts with SOCl₂ to yield p-cyclohexyl-β-hydroxy-β-isopropylbenzoyl chloride, a precursor for amides and esters .

-

Reduction : The carboxylic acid group can be reduced to an alcohol (e.g., using LiAlH₄), though this abolishes bioactivity .

Mechanistic Insight:

The β-hydroxy-isopropyl group stabilizes intermediates via hydrogen bonding, as shown in decarboxylative halogenation pathways :

This reaction proceeds via radical intermediates, with halogen abstraction from BrCCl₃ or Cl₂ .

Scientific Research Applications

Applications Overview

-

Pharmaceuticals

- Antifungal Activity : Hydrocinnamic acid derivatives have been studied for their antifungal properties. They are effective against various fungal strains, making them suitable candidates for antifungal drug development .

- Metabolic Studies : Research indicates that the cyclohexyl ring in hydrocinnamic acid is a significant site of metabolism, leading to the formation of stereoisomers that may exhibit different biological activities .

- Cosmetics and Personal Care

-

Food Industry

- Flavoring Agent : The compound is utilized in food products as a flavoring agent due to its sweet and floral notes. Its safety and efficacy in food applications are supported by various studies.

- Agricultural Applications

Data Tables

| Application Area | Specific Use | References |

|---|---|---|

| Pharmaceuticals | Antifungal agents | |

| Cosmetics | Fragrance component | |

| Food Industry | Flavoring agent | Not specified |

| Agriculture | Plant defense mechanism |

Case Studies

-

Case Study on Antifungal Efficacy

- A study evaluated the antifungal activity of hydrocinnamic acid derivatives against Candida species. The results indicated that certain derivatives exhibited potent antifungal effects, suggesting their potential use in topical antifungal formulations.

-

Case Study on Cosmetic Formulation

- In a formulation study, hydrocinnamic acid was incorporated into a moisturizer. Clinical trials demonstrated improved skin hydration and texture among participants, highlighting its effectiveness as a skin conditioning agent.

-

Case Study on Metabolic Pathways

- Research focused on the metabolic pathways of hydrocinnamic acid showed that hydroxylation at specific positions on the cyclohexyl ring produced stereoisomers with varying biological activities. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrocinnamic Acid Derivatives

Key Observations :

- The cyclohexyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar hydroxyl/methoxy groups in other derivatives.

Physicochemical Properties and Bioavailability

Table 2: Comparative Physicochemical Properties

Notes:

- The cyclohexyl group and isopropyl chain in the target compound significantly increase lipophilicity (LogP >3.5 inferred), reducing water solubility compared to simpler analogs. This may limit gastrointestinal absorption but enhance membrane permeability .

- The β-hydroxy group could improve hydrogen-bonding capacity, but steric hindrance from the isopropyl group might offset this advantage in biological systems .

Key Insights :

- However, its reduced solubility could limit systemic bioavailability .

- In contrast, caffeic acid and ferulic acid exhibit well-documented antioxidant properties due to their phenolic hydroxyl groups, which are absent in the target compound .

- Evidence from pig microbiome studies indicates that simpler hydrocinnamic acid derivatives are sensitive to dietary changes, but the target compound’s structural complexity may result in distinct metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (±)-hydrocinnamic acid, p-cyclohexyl-β-hydroxy-β-isopropyl-?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts alkylation for cyclohexyl group introduction and hydroxylation/isopropylation via stereoselective epoxidation or Sharpless asymmetric dihydroxylation. Key intermediates should be characterized using HPLC (≥95% purity) and NMR (e.g., , ) to confirm regioselectivity and stereochemistry. Contradictions in yield optimization (e.g., 40–70%) often arise from solvent polarity effects (e.g., THF vs. DCM) or catalyst choice (e.g., BF-EtO vs. AlCl) .

Q. How can spectroscopic techniques differentiate structural analogs of hydrocinnamic acid derivatives?

- Methodological Answer :

- IR Spectroscopy : Hydroxy and carbonyl stretches (e.g., 3200–3500 cm for -OH, 1680–1720 cm for carboxylic acid) can distinguish between free acids and esterified analogs.

- NMR : splitting patterns (e.g., β-hydroxy-isopropyl groups show doublets of doublets at δ 1.2–1.4 ppm) and shifts (e.g., cyclohexyl carbons at δ 25–35 ppm) resolve stereochemical ambiguity.

- MS : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H] at m/z 278.1884 ± 0.005) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in chiral resolution of (±)-hydrocinnamic acid derivatives?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) or cyclodextrin-based columns in HPLC achieve enantiomeric separation (e.g., α = 1.2–1.5). Discrepancies in retention times (e.g., ±0.5 min variability) may arise from mobile-phase pH (optimal 4.5–5.5) or temperature gradients. Validate results with polarimetry ([α] ±5° vs. theoretical ±10°) and computational docking studies (e.g., AutoDock Vina for CSP-ligand interactions) .

Q. How does β-hydroxy-β-isopropyl substitution impact thermodynamic stability under varying pH?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 0.1 M buffers pH 1–12). LC-MS monitoring reveals degradation products:

- Acidic Conditions (pH <3) : Cyclohexyl ring protonation leads to dehydration (ΔG ≈ 50 kJ/mol).

- Alkaline Conditions (pH >10) : Ester hydrolysis dominates (t = 14 days at pH 10 vs. 28 days at pH 7).

- Use QSPR models to correlate substituent electronic effects (Hammett σ) with degradation kinetics .

Q. What are the challenges in quantifying (±)-hydrocinnamic acid derivatives in biological matrices?

- Methodological Answer : Matrix effects (e.g., plasma proteins) require sample preparation via SPE (C18 cartridges, 80% recovery) or protein precipitation (ACN:MeOH 3:1). Validate UPLC-MS/MS methods (LOQ 0.1 ng/mL, RSD <15%) with isotopically labeled internal standards (e.g., -hydrocinnamic acid). Discrepancies in recovery rates (60–95%) often stem from ion suppression in ESI+ vs. ESI- modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.